9-(Methylthio)-1-nonanamine
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Overview
Description
9-(Methylthio)-1-nonanamine: is an organic compound characterized by a nonane backbone with a methylthio group attached to the ninth carbon and an amine group attached to the first carbon. This compound is part of a broader class of sulfur-containing organic molecules, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methylthio)-1-nonanamine typically involves the nucleophilic substitution reaction of 1-bromononane with methylthiolate anion, followed by the introduction of the amine group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like sodium hydride (NaH) to generate the methylthiolate anion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(Methylthio)-1-nonanamine can undergo oxidation reactions where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Nonane derivatives without the methylthio group
Substitution: Various substituted nonanamine derivatives
Scientific Research Applications
Chemistry: 9-(Methylthio)-1-nonanamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. The presence of the methylthio group can influence the binding affinity and specificity of enzymes, making it a useful tool in enzymology studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of a wide range of derivatives with potential therapeutic benefits.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it a versatile building block for the synthesis of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which 9-(Methylthio)-1-nonanamine exerts its effects is primarily through its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the methylthio group can participate in hydrophobic interactions and covalent modifications. These interactions can alter the structure and function of target molecules, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
9-(Methylthio)-1-decanamine: Similar structure with an additional carbon in the backbone.
9-(Methylthio)-1-octanamine: Similar structure with one less carbon in the backbone.
1-(Methylthio)-2-nonanamine: Different position of the methylthio group.
Uniqueness: 9-(Methylthio)-1-nonanamine is unique due to the specific positioning of the methylthio and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups in a nonane backbone allows for unique reactivity patterns and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
9-methylsulfanylnonan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQUPHXGYBXXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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